2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Overview
Description
2-Hydroxyethyl bicyclo[221]hept-5-ene-2-carboxylate is a chemical compound with the molecular formula C10H14O3 It is a derivative of norbornene, a bicyclic hydrocarbon, and contains a hydroxyethyl group and a carboxylate group
Scientific Research Applications
2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves the reaction of norbornene derivatives with ethylene oxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Material: Norbornene derivative
Reagent: Ethylene oxide
Conditions: The reaction is typically conducted in the presence of a catalyst such as a Lewis acid (e.g., boron trifluoride) at a temperature range of 0-50°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity starting materials and precise control of reaction parameters are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The double bond in the norbornene ring can be reduced to form a saturated bicyclic compound.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-carboxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate.
Reduction: Formation of 2-hydroxyethyl bicyclo[2.2.1]heptane-2-carboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethyl bicyclo[2.2.1]heptane-2-carboxylate: A saturated analog with similar functional groups but lacking the double bond.
2-Methyl-bicyclo[2.2.1]hept-5-ene-2-carboxylate: A methyl-substituted derivative with different steric and electronic properties.
7-Hydroxymethyl-7-methylsulfanyl-bicyclo[2.2.1]hept-5-en-2-one: A compound with additional functional groups that provide different reactivity.
Uniqueness
2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is unique due to its combination of a hydroxyethyl group and a carboxylate group on a norbornene scaffold. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-3-4-13-10(12)9-6-7-1-2-8(9)5-7/h1-2,7-9,11H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSXOZKMZYKHLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476228 | |
Record name | 2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37503-42-7 | |
Record name | 2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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